molecular formula C29H18FN3O3S2 B282869 4-({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2-fluorophenyl)benzamide

4-({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2-fluorophenyl)benzamide

Cat. No. B282869
M. Wt: 539.6 g/mol
InChI Key: IWCQNRYUBXYPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2-fluorophenyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2-fluorophenyl)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2-fluorophenyl)benzamide have been studied in vitro. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. Additionally, it has been found to have antifungal activity against certain fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2-fluorophenyl)benzamide in lab experiments is its potential as an anticancer and antifungal agent. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on 4-({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2-fluorophenyl)benzamide. One direction is to further study its mechanism of action to optimize its use in lab experiments. Another direction is to explore its potential as a therapeutic agent for cancer and fungal infections. Additionally, it may be useful to study its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 4-({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2-fluorophenyl)benzamide involves the reaction of 2-fluoroaniline with 4-chlorobenzoyl chloride in the presence of triethylamine to form N-(2-fluorophenyl)-4-chlorobenzamide. This intermediate compound is then reacted with sodium sulfide and 6-bromo-1,3-benzothiazole to form 4-({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2-fluorophenyl)benzamide.

Scientific Research Applications

4-({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2-fluorophenyl)benzamide has been used in various scientific research applications. One of the potential applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have potential as an antifungal agent.

properties

Molecular Formula

C29H18FN3O3S2

Molecular Weight

539.6 g/mol

IUPAC Name

4-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanylmethyl]-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C29H18FN3O3S2/c30-22-7-3-4-8-23(22)31-26(34)18-11-9-17(10-12-18)16-37-29-32-24-14-13-19(15-25(24)38-29)33-27(35)20-5-1-2-6-21(20)28(33)36/h1-15H,16H2,(H,31,34)

InChI Key

IWCQNRYUBXYPQO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.